![molecular formula C12H13N3S2 B2845266 N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 478067-59-3](/img/structure/B2845266.png)

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

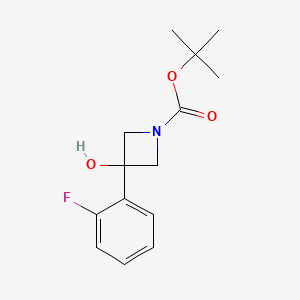

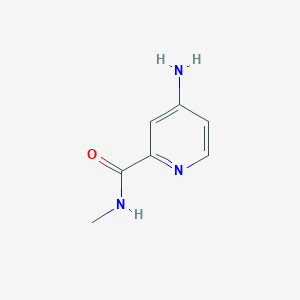

“N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C12H13N3S2. It has an average mass of 263.382 Da and a monoisotopic mass of 263.055084 Da . This compound has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, including “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with formic acid or triethyl orthoformate can yield thieno[3,2-d]pyrimidin-4-ones . Further reactions can lead to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is characterized by a thieno[3,2-d]pyrimidin-4-amine core, which is substituted with allyl and allylsulfanyl groups .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines, including “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, have been found to inhibit Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The inhibition of this enzyme can lead to ATP depletion in the bacteria .Physical And Chemical Properties Analysis

“N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a solid compound with a molecular formula of C12H13N3S2 . Its average mass is 263.382 Da and its monoisotopic mass is 263.055084 Da .科学的研究の応用

Synthesis Techniques :

- A study by Han et al. (2010) discusses the efficient synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation, starting from readily available amines and substituted 2-aminofuran-3-carbonitrile or 2-aminothiophene-3-carbonitrile (Han et al., 2010).

Structural Analysis :

- Guillon et al. (2013) determined the complete crystal structure of a compound similar to N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine, which was synthesized via Dimroth rearrangement and designed as a new inhibitor of CLK1 and DYRK1A kinases (Guillon et al., 2013).

Anticancer Applications :

- Loidreau et al. (2020) developed an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives as potent bioisosteric analogues of an anticancer agent, evaluating their antiproliferative activity on human colorectal cancer cell lines (Loidreau et al., 2020).

Antimicrobial Activity :

- Mittal et al. (2011) synthesized and evaluated the antibacterial and antifungal activities of substituted tricyclic compounds, including thieno[2,3-d]pyrimidin-4-amine derivatives, against various bacteria and fungi (Mittal et al., 2011).

Synthetic Methodologies :

- Adib et al. (2015) described a one-pot four-component synthesis of thieno[2,3-d]pyrimidin-4-amines via sequential reactions, highlighting an efficient approach to synthesize these compounds (Adib et al., 2015).

Antioxidant Activity :

- Kotaiah et al. (2012) synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and evaluated their in vitro antioxidant activity, showing significant radical scavenging (Kotaiah et al., 2012).

Inhibitory Properties :

- Mavrova et al. (2018) synthesized thieno[2,3-d]pyrimidin-4-amines and investigated their inhibitory properties on DNase I, demonstrating potential as new DNase I inhibitors (Mavrova et al., 2018).

作用機序

Target of Action

The primary target of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . This inhibition results in ATP depletion in the presence of the cytochrome bcc: aa3 (QcrB) inhibitor Q203 . The compound’s interaction with its target leads to a decrease in the energy metabolism of the bacteria, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting Cyt-bd . This results in ATP depletion, affecting the bacteria’s ability to carry out essential functions and ultimately leading to its death .

Pharmacokinetics

Its ability to inhibit cyt-bd and cause atp depletion in mycobacterium tuberculosis suggests that it can reach its target effectively .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation due to ATP depletion . This is achieved by inhibiting the function of Cyt-bd, a key component of the bacteria’s energy metabolism .

Action Environment

The action of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes can affect the compound’s efficacy. It has been observed that the compound is less potent against laboratory-adapted M. tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this strain .

将来の方向性

The future directions for the study of “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” and related compounds could involve further exploration of their inhibitory effects on Cyt-bd . This could potentially lead to the development of new drugs for the treatment of tuberculosis . Additionally, new synthetic approaches to these compounds could also be explored .

特性

IUPAC Name |

N-prop-2-enyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S2/c1-3-6-13-11-10-9(5-8-16-10)14-12(15-11)17-7-4-2/h3-5,8H,1-2,6-7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKDZYIVSFPCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC2=C1SC=C2)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2845187.png)

![N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2845189.png)

![6-[(2-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2845190.png)

amine](/img/structure/B2845194.png)

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/no-structure.png)

![(1S,4S,5R,8R,10S,13S,14R,19S)-19-hydroxy-10-[(2S,3R,4S,5R)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B2845202.png)

![(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2845204.png)